REACTION_CXSMILES
|
[NH2:1][C:2](=[O:21])[CH2:3][NH:4]/[C:5](/[C:12]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:13]=1[O:19][CH3:20])=[CH:6]\[C:7]([O:9]CC)=O.C(OCCCC)(=O)C.C[Si]([N:34]=[C:35]=[S:36])(C)C.[OH-].[Na+]>CO.O>[Cl:18][C:16]1[CH:15]=[CH:14][C:13]([O:19][CH3:20])=[C:12]([C:5]2[N:4]([CH2:3][C:2]([NH2:1])=[O:21])[C:35](=[S:36])[NH:34][C:7](=[O:9])[CH:6]=2)[CH:17]=1 |f:3.4,5.6|
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Name
|
|
Quantity
|
15 g
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Type
|
reactant
|
Smiles
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NC(CN\C(=C/C(=O)OCC)\C1=C(C=CC(=C1)Cl)OC)=O
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCCCC
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Name
|
|
Quantity
|
22.7 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)N=C=S
|
Name
|
|
Quantity
|
112.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Control Type
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UNSPECIFIED
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Setpoint
|
30 °C
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Type
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CUSTOM
|
Details
|
After stirring for 1 hour
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A reaction vessel equipped with an efficient stirrer
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Type
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TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
|
WAIT
|
Details
|
After 30 min
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Duration
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30 min
|
Type
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CUSTOM
|
Details
|
the organic layer was separated
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Type
|
EXTRACTION
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Details
|
The combined aqueous phases were extracted twice with dichloromethane (2×45 mL)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
treated with 6N HCl until a pH of 2.5
|
Type
|
CUSTOM
|
Details
|
the resulting solid was isolated by vacuum filtration
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
STIRRING
|
Details
|
with stirring at 50° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
before collecting the solid
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
pulling dry
|
Type
|
CUSTOM
|
Details
|
drying in a vacuum oven (20 mm Hg, 50° C.) for 12 hours
|
Duration
|
12 h
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)C1=CC(NC(N1CC(=O)N)=S)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |